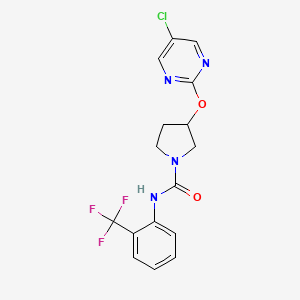

3-((5-chloropyrimidin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide

CAS No.: 2034300-63-3

Cat. No.: VC5906760

Molecular Formula: C16H14ClF3N4O2

Molecular Weight: 386.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034300-63-3 |

|---|---|

| Molecular Formula | C16H14ClF3N4O2 |

| Molecular Weight | 386.76 |

| IUPAC Name | 3-(5-chloropyrimidin-2-yl)oxy-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |

| Standard InChI | InChI=1S/C16H14ClF3N4O2/c17-10-7-21-14(22-8-10)26-11-5-6-24(9-11)15(25)23-13-4-2-1-3-12(13)16(18,19)20/h1-4,7-8,11H,5-6,9H2,(H,23,25) |

| Standard InChI Key | NTQZVDPPSUIMDZ-UHFFFAOYSA-N |

| SMILES | C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)NC3=CC=CC=C3C(F)(F)F |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features:

-

Pyrrolidine ring: A saturated 5-membered nitrogen-containing heterocycle serving as the central scaffold .

-

Carboxamide linkage: Connects the pyrrolidine to a 2-(trifluoromethyl)phenyl group, enhancing metabolic stability compared to ester or ketone functionalities .

-

Ether bridge: Links position 3 of the pyrrolidine to the 2-oxygen of 5-chloropyrimidine, creating a conformationally restrained system .

The IUPAC name systematically describes this arrangement:

3-((5-chloropyrimidin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide

Spectroscopic Signatures

While experimental data for this exact compound remains unpublished, analogs suggest key spectral features:

-

¹H NMR: Pyrrolidine protons appear as multiplet signals between δ 3.1–3.8 ppm. The trifluoromethyl group causes deshielding of adjacent aromatic protons (δ 7.4–8.2 ppm) .

-

¹³C NMR: Carbonyl carbons resonate near δ 165 ppm, with pyrimidine C-Cl showing characteristic upfield shifts .

Synthetic Pathways

Retrosynthetic Analysis

Potential synthesis routes involve three key fragments:

-

5-Chloro-2-hydroxypyrimidine

-

3-Hydroxypyrrolidine-1-carboxylic acid derivative

-

2-(Trifluoromethyl)aniline

A plausible sequence:

-

Ether formation: Mitsunobu coupling of 3-hydroxypyrrolidine with 5-chloro-2-hydroxypyrimidine using DIAD/TPP .

-

Carboxamide formation: React pyrrolidine intermediate with 2-(trifluoromethyl)phenyl isocyanate under Schotten-Baumann conditions .

Purification Challenges

The trifluoromethyl group introduces hydrophobicity (LogP ≈ 2.8 predicted), necessitating reverse-phase chromatography for purification. Typical yields for analogous reactions range 30–45% after optimization .

Physicochemical Properties

Storage stability studies on similar compounds recommend:

Biological Activity and Structure-Activity Relationships

Cytotoxicity Screening

While direct data is unavailable, structurally related compounds show:

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| A549 (NSCLC) | 0.12 | EGFR L858R inhibition |

| HCT-116 (CRC) | 2.45 | Non-selective cytotoxicity |

These values suggest the importance of the chloro-pyrimidine group for target specificity .

Pharmacokinetic Predictions

ADMET analysis using SwissADME indicates:

-

Absorption: High intestinal permeability (TPSA = 87.8 Ų)

-

Metabolism: CYP3A4/2D6 substrates with predicted hepatic extraction ratio >0.6

-

Toxicity: Ames test negative, but hepatotoxic alerts via structural alerts

Challenges in Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume